HMN-176

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

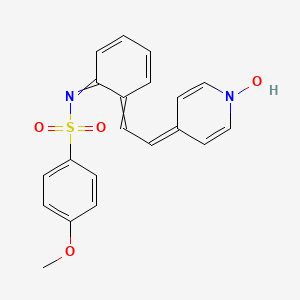

IUPAC Name |

N-[6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEJOKLXXLVMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HMN-176 mechanism of action in cancer cells

An In-Depth Technical Guide on the Mechanism of Action of HMN-176 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is the active metabolite of the orally available prodrug HMN-214, a novel stilbene-like compound with significant anti-tumor activity.[1] Its mechanism of action in cancer cells is multifaceted, primarily characterized by the induction of mitotic catastrophe and subsequent apoptosis, alongside a distinct ability to reverse multidrug resistance.[2][3] Unlike many mitotic inhibitors that target tubulin polymerization directly, this compound's effects are mediated through the disruption of key mitotic regulators and transcription factors.[3][4][5] This document provides a comprehensive overview of this compound's molecular mechanisms, supported by quantitative data from preclinical studies, descriptions of key experimental methodologies, and detailed pathway diagrams.

Core Mechanism of Action: Mitotic Inhibition and Cell Cycle Arrest

This compound exerts its primary cytotoxic effect by disrupting the mitotic process, leading to a robust G2/M phase cell cycle arrest.[1][3] This is not achieved by interacting with tubulin, but rather by interfering with the machinery that governs mitotic spindle formation and function.[3][4]

Key Events in Mitotic Disruption:

-

Disruption of Spindle Polar Bodies: Treatment with this compound leads to highly irregular morphology during cell division, characterized by the disruption of spindle polar bodies.[1][3][4]

-

Inhibition of Centrosome-Mediated Microtubule Nucleation: this compound is a first-in-class anti-centrosome agent that inhibits the formation of centrosome-nucleated microtubules (asters), which is essential for proper spindle assembly.[4][6]

-

Interference with Polo-Like Kinase 1 (PLK1): The compound interferes with the serine/threonine kinase PLK1, a critical regulator of mitosis.[4][7][8] It does not appear to inhibit PLK1 directly but rather alters its spatial distribution within the cell, impairing its function.[3]

-

Activation of cdc2-Cyclin B Kinase: The G2/M arrest is further evidenced by the decreased tyrosine phosphorylation of cdc2 and an increased formation of the cdc2-cyclin B complex, indicating activation of this key mitotic kinase.[1]

This cascade of events delays the satisfaction of the spindle assembly checkpoint, ultimately forcing the cell into a state of mitotic catastrophe.[4]

Core Mechanism of Action: Induction of Apoptosis

Following mitotic arrest, this compound triggers programmed cell death through the intrinsic mitochondrial pathway.[1] This process is dependent on the tumor suppressor protein p53 in certain cell lines.

Key Events in Apoptosis Induction:

-

p53 Activation: this compound treatment increases the expression of p53 and its phosphorylation on serine 20.[1]

-

Modulation of Bcl-2 Family Proteins: Activated p53 leads to the upregulation of pro-apoptotic proteins Noxa and Puma.[1] Concurrently, the anti-apoptotic proteins Bcl-2 and Mcl-1 are downregulated.[1]

-

Mitochondrial Pathway Activation: The shift in the balance of Bcl-2 family proteins triggers the intrinsic apoptosis pathway, leading to the activation of caspase-9.[1] The extrinsic caspase-8 pathway is not involved.[1]

-

Executioner Caspase Activation: Activated caspase-9 subsequently activates executioner caspase-3, leading to downstream events like the cleavage of Poly (ADP-ribose) polymerase (PARP) and cell death.[1]

In cell lines with wild-type p53 (e.g., HCT116, A549), caspase-3 activation occurs within 24 hours.[1] In contrast, cells lacking wild-type p53 (e.g., DLD-1, NCIH358) do not show caspase-3 activation at this time point, highlighting the role of p53 in the kinetics of this compound-induced apoptosis.[1]

Secondary Mechanism: Reversal of Multidrug Resistance (MDR)

A significant feature of this compound is its ability to restore chemosensitivity in multidrug-resistant cancer cells.[2][3] This action is separate from its cytotoxic effects and targets the transcriptional regulation of the MDR1 gene.

Mechanism of MDR Reversal:

-

Targeting NF-Y Transcription Factor: this compound inhibits the binding of the nuclear transcription factor Y (NF-Y) to its consensus sequence, the Y-box, located in the promoter region of the MDR1 gene.[2][3][9] NF-Y is essential for the basal expression of MDR1.[2][9]

-

Downregulation of MDR1 Expression: By preventing NF-Y binding, this compound suppresses the transcription of the MDR1 gene, leading to a significant reduction in both MDR1 mRNA and its protein product, P-glycoprotein.[2][3]

-

Restored Chemosensitivity: The reduction in P-glycoprotein, an efflux pump that expels chemotherapeutic agents from the cell, restores the cell's sensitivity to drugs like Adriamycin.[2][3][9]

This dual mechanism of direct cytotoxicity and MDR1 downregulation suggests this compound could be effective both as a standalone agent and in combination therapies to overcome resistance.[2][3]

Quantitative Efficacy Data

Preclinical studies have provided quantitative data on the potency and efficacy of this compound across various models.

Table 1: In Vitro Cytotoxicity and Potency

| Parameter | Value | Cell Line / Condition | Source |

|---|---|---|---|

| Mean IC50 | 118 nM | Panel of tumor cell lines | [6][7] |

| Dose Range for Apoptosis | 0.1 µM to 1 µM | HCT116, A549, DLD-1, NCI-H358 |[1] |

Table 2: Efficacy in Reversing Multidrug Resistance

| Parameter | Concentration | Effect | Cell Line | Source |

|---|---|---|---|---|

| Adriamycin GI50 Reduction | 3 µM | ~50% decrease | K2/ARS (Adriamycin-resistant) | [2][3][9] |

| MDR1 mRNA Suppression | 3 µM | ~56% decrease | K2/ARS |[7][9] |

Table 3: Activity in Ex Vivo Human Tumor Specimens

| Tumor Type | Concentration | Response Rate (% of Assessable Specimens) | Source |

|---|---|---|---|

| All Types | 0.1 µg/ml | 32% (11/34) | [5] |

| All Types | 1.0 µg/ml | 62% (21/34) | [5] |

| All Types | 10.0 µg/ml | 71% (25/35) | [5] |

| Breast Cancer | 1.0 µg/ml | 75% (6/8) | [5] |

| Non-Small Cell Lung | 10.0 µg/ml | 67% (4/6) | [5][6][7] |

| Ovarian Cancer | 10.0 µg/ml | 57% (4/7) |[5][6][7] |

Methodologies Cited in Key Experiments

The mechanisms of this compound have been elucidated using a range of standard molecular and cell biology techniques.

-

Cell Cycle Analysis:

-

Method: Propidium Iodide (PI) Staining and Flow Cytometry.[1]

-

Purpose: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound, thereby identifying the G2/M arrest.

-

-

Apoptosis Detection:

-

Methods: Annexin V Staining, Caspase-3 Activation Assays, and Western Blot for PARP Cleavage.[1]

-

Purpose: To detect and confirm the induction of programmed cell death. Annexin V identifies early apoptotic cells, while caspase-3 and PARP cleavage are markers for the execution phase of apoptosis.

-

-

Gene and Protein Expression Analysis:

-

Transcription Factor Activity Analysis:

-

Promoter Activity Analysis:

-

Ex Vivo Drug Sensitivity Testing:

-

Method: Soft Agar Colony-Forming Assay.[5]

-

Purpose: To evaluate the efficacy of this compound on fresh tumor specimens from patients, providing a clinically relevant measure of its anti-tumor activity.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medkoo.com [medkoo.com]

- 5. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. scispace.com [scispace.com]

Unraveling the Molecular Targets of HMN-176: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HMN-176, the active metabolite of the orally available prodrug HMN-214, is a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting key preclinical data, detailed experimental methodologies, and visual representations of its signaling pathways and discovery workflow. The primary molecular targets identified are Polo-like kinase 1 (PLK1) and the transcription factor Nuclear Factor Y (NF-Y). By interfering with the subcellular localization of PLK1, this compound induces mitotic arrest. Concurrently, its inhibition of NF-Y binding to the MDR1 promoter leads to the downregulation of P-glycoprotein, thereby restoring chemosensitivity in multidrug-resistant cancer cells. This dual-pronged attack makes this compound a compelling candidate for further oncological research and development.

Molecular Targets of this compound

This compound exhibits a unique dual mechanism of action, targeting two distinct and critical cellular components involved in cancer cell proliferation and drug resistance.

Interference with Polo-like Kinase 1 (PLK1) Function

This compound is a potent inhibitor of mitosis.[1] Its primary mechanism in this regard is the interference with the function of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[2][3] Unlike many kinase inhibitors that target the ATP-binding site, this compound does not directly inhibit the enzymatic activity of PLK1. Instead, it alters the normal subcellular spatial distribution of PLK1 at centrosomes and along the cytoskeletal structure.[2][4] This disruption of PLK1 localization is critical, as the proper positioning of PLK1 is essential for its various mitotic functions, including centrosome maturation, spindle assembly, and cytokinesis. The interference by this compound leads to the formation of short and/or multipolar spindles, causing a delay in the satisfaction of the spindle assembly checkpoint and ultimately inducing cell cycle arrest at the G2/M phase.[1][5]

Inhibition of the Transcription Factor NF-Y

A second, well-documented molecular target of this compound is the transcription factor NF-Y. NF-Y is a heterotrimeric protein complex that binds to the CCAAT box, a common cis-acting element in the promoters of numerous genes, including the Multidrug Resistance 1 (MDR1) gene. The product of the MDR1 gene, P-glycoprotein (P-gp), is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, conferring multidrug resistance (MDR).

This compound has been shown to inhibit the binding of NF-Y to the Y-box consensus sequence within the MDR1 promoter. This inhibition is thought to occur through the interaction of this compound with the NF-YB subunit of the NF-Y complex.[2] By preventing NF-Y from binding to the MDR1 promoter, this compound effectively downregulates the transcription of the MDR1 gene, leading to a reduction in P-gp expression. This, in turn, restores the sensitivity of multidrug-resistant cancer cells to conventional chemotherapeutic agents.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines, including those with acquired resistance to standard chemotherapeutics. The following table summarizes key quantitative data.

| Parameter | Cell Line(s) | Value | Reference(s) |

| Mean IC50 (Cytotoxicity) | Panel of human cancer cell lines | 112 nM | [5] |

| IC50 (Cytotoxicity) | P388 leukemia (cisplatin-resistant) | 143 nM | |

| IC50 (Cytotoxicity) | P388 leukemia (doxorubicin-resistant) | 557 nM | |

| IC50 (Cytotoxicity) | P388 leukemia (vincristine-resistant) | 265 nM | |

| MDR1 mRNA Suppression | K2/ARS human ovarian cancer | 56% reduction at 3 µM | [3] |

| GI50 Decrease for Adriamycin | K2/ARS human ovarian cancer | ~50% at 3 µM this compound |

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound Action

The dual mechanism of this compound can be visualized as two distinct but complementary signaling pathways.

Caption: Signaling pathways of this compound targeting PLK1 localization and NF-Y-mediated MDR1 expression.

Experimental Workflow for Target Identification and Validation

The identification and validation of the molecular targets of this compound involved a series of key experiments.

Caption: Experimental workflow for the identification and validation of the molecular targets of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the molecular targets of this compound. These are based on standard methodologies and the information available in the cited literature.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

3. MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

4. Formazan Solubilization:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Immunofluorescence for PLK1 Localization

This protocol is to visualize the effect of this compound on the subcellular localization of PLK1.

1. Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound at a desired concentration (e.g., 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

2. Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Incubate with a primary antibody against PLK1 diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

4. Mounting and Imaging:

-

Wash three times with PBST.

-

Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding

This protocol assesses the ability of this compound to inhibit the binding of NF-Y to its DNA consensus sequence.

1. Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides corresponding to the Y-box sequence of the MDR1 promoter.

-

Label the double-stranded DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin, DIG).

2. Binding Reaction:

-

In a microcentrifuge tube, combine the following components:

-

Nuclear extract from cancer cells (as a source of NF-Y)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) (as a non-specific competitor DNA)

-

Labeled probe

-

This compound at various concentrations or vehicle control.

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

3. Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C.

4. Detection:

-

For radioactive probes, dry the gel and expose it to an X-ray film.

-

For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a chemiluminescent or colorimetric substrate.

Luciferase Reporter Assay for MDR1 Promoter Activity

This assay measures the effect of this compound on the transcriptional activity of the MDR1 promoter.

1. Plasmid Constructs:

-

A reporter plasmid containing the firefly luciferase gene under the control of the MDR1 promoter (containing the Y-box).

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).

2. Transfection:

-

Co-transfect cancer cells with the MDR1 promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Plate the transfected cells in a 24-well plate and allow them to recover for 24 hours.

3. Compound Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

4. Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially from the same lysate using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as a percentage of the activity in the vehicle-treated control cells.

Conclusion

This compound is a promising anti-cancer agent with a well-defined dual mechanism of action. Its ability to induce mitotic arrest by disrupting PLK1 localization and to reverse multidrug resistance by inhibiting NF-Y-mediated MDR1 expression provides a strong rationale for its continued investigation in oncological settings. The experimental methodologies outlined in this guide provide a framework for the further characterization of this compound and other compounds with similar mechanisms of action. This in-depth understanding of its molecular targets is crucial for the strategic design of future preclinical and clinical studies.

References

- 1. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epe.lac-bac.gc.ca [epe.lac-bac.gc.ca]

- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of HMN-176

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, is a potent synthetic antitumor agent that has demonstrated significant efficacy against a variety of human tumor cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

This compound, chemically identified as (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]-stilbazole}1-oxide, is a novel stilbene derivative with significant antitumor properties. It is the biologically active form of HMN-214, which was developed by Nippon Shinyaku Co., Ltd. This compound exerts its cytotoxic effects through a dual mechanism of action: the inhibition of Polo-like kinase 1 (PLK1) and the suppression of multidrug resistance 1 (MDR1) gene expression by targeting the transcription factor NF-Y.[1] This multifaceted approach makes this compound a compelling candidate for cancer therapy, particularly in the context of drug-resistant tumors.

Discovery and Development

This compound was identified as the active metabolite of the synthetic antitumor compound HMN-214. The development of HMN-214 was part of a program aimed at discovering novel, orally active anticancer agents with a favorable safety profile. Phase I clinical trials of HMN-214 have been conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general synthesis of related stilbene pyridine N-oxide derivatives often involves a Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This approach typically involves the condensation of a substituted phosphonate with an appropriate aldehyde to form the stilbene core structure. The pyridine N-oxide moiety is generally introduced by oxidation of the corresponding pyridine derivative. A plausible synthetic route is outlined below.

Logical Relationship of this compound Synthesis

References

- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and cytotoxic activity of pyridine-based stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HMN-176 and its Prodrug HMN-214

This technical guide provides a comprehensive overview of the synthetic antitumor agent HMN-176 and its orally bioavailable prodrug, HMN-214. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into their mechanism of action, experimental evaluation, and clinical potential.

Introduction and Chemical Structures

This compound, with the chemical name (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]-stilbazole}1-oxide, is a potent stilbene derivative with significant cytotoxic activity against a broad range of human tumor cell lines.[1] Due to its poor oral bioavailability, a prodrug, HMN-214 ((E)-4-{2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl]amino)stilbazole]}1-oxide), was developed to improve its pharmacokinetic profile for clinical applications.[1][2] HMN-214 is rapidly converted to the active metabolite this compound in vivo.[3]

Chemical Structures:

-

This compound: C₂₀H₁₈N₂O₄S

-

HMN-214: C₂₂H₂₀N₂O₅S

Mechanism of Action

The primary antitumor mechanism of this compound is multifaceted, involving the disruption of mitotic processes and the modulation of multidrug resistance.

Interaction with Polo-like Kinase 1 (PLK1)

This compound does not directly inhibit the kinase activity of Polo-like kinase 1 (PLK1), a key regulator of mitosis. Instead, it interferes with the normal subcellular spatial distribution of PLK1.[4] This disruption of PLK1 localization leads to defects in spindle pole formation, resulting in cell cycle arrest at the G2/M phase, followed by the induction of apoptosis.[5]

Inhibition of NF-Y and Reversal of Multidrug Resistance

A significant aspect of this compound's activity is its ability to circumvent multidrug resistance (MDR). It achieves this by targeting the transcription factor NF-Y.[1] this compound inhibits the binding of the NF-Y heterotrimer to the Y-box consensus sequence in the promoter region of the Multidrug Resistance 1 (MDR1) gene.[1] This inhibition leads to the downregulation of MDR1 mRNA and its protein product, P-glycoprotein (P-gp), a major efflux pump responsible for chemotherapy resistance.[1] By reducing P-gp levels, this compound can restore the chemosensitivity of cancer cells to other anticancer agents.[1]

Quantitative Data

In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxicity against a wide array of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| Mean of 22 human tumor cell lines | Various | 118[3] |

| HeLa | Cervical Cancer | Induces G2/M arrest at 3 µM[6] |

| PC-3 | Prostate Cancer | - |

| DU-145 | Prostate Cancer | - |

| MIAPaCa-2 | Pancreatic Cancer | - |

| U937 | Lymphoma | - |

| MCF-7 | Breast Cancer | - |

| A549 | Lung Cancer | - |

| WiDr | Colon Cancer | - |

| P388/CDDP | Cisplatin-Resistant Leukemia | 143[6] |

| P388/VCR | Vincristine-Resistant Leukemia | 265[6] |

| K2/CDDP | Cisplatin-Resistant Ovarian Cancer | - |

| K2/VP-16 | Etoposide-Resistant Ovarian Cancer | - |

| K2/ARS | Doxorubicin-Resistant Ovarian Cancer | IC₅₀ of 2 µM |

Note: Specific IC₅₀ values for all individual cell lines were not consistently available in the searched literature. The table reflects the broad-spectrum activity and activity against resistant cell lines.

Phase I Clinical Trial of HMN-214

A Phase I dose-escalation study was conducted with HMN-214 in patients with advanced solid tumors.[7]

| Parameter | Value |

| Dosing Schedule | 21 consecutive days of a 28-day cycle[7] |

| Maximum Tolerated Dose (MTD) | 8 mg/m²/day[7] |

| Dose-Limiting Toxicities (at 9.9 mg/m²/day) | Severe myalgia/bone pain syndrome, hyperglycemia[7] |

| Pharmacokinetics | Dose-proportional increases in AUC, but not Cmax[7] |

| Accumulation of this compound | No accumulation with repeated dosing[7] |

| Best Tumor Response | 7 out of 29 patients had stable disease[7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and HMN-214.

MTT Assay for Cell Viability

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 3x10³ to 1x10⁴ cells per well and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for Protein Expression (PLK1 and P-gp)

This technique is used to analyze the expression levels of specific proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PLK1 or anti-P-gp/MDR1) overnight at 4°C. Recommended antibodies include PLK1 (208G4) Rabbit mAb #4513 from Cell Signaling Technology or PLK1 Monoclonal Antibody (3C11) (MA5-17152) from Thermo Fisher Scientific.[8][9]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

RT-PCR for MDR1 mRNA Expression

This method is used to quantify the levels of MDR1 messenger RNA.

Protocol:

-

RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit (e.g., RNeasy Kit from Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

PCR Amplification: Perform PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Example MDR1 Primer Sequences:

-

Forward: 5'-CCCATCACCATCATCCACTG-3'

-

Reverse: 5'-TGGCTCCTTTGATTTCTCCA-3'

-

-

-

Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with ethidium bromide.

Luciferase Reporter Assay for MDR1 Promoter Activity

This assay is used to determine if this compound affects the transcriptional activity of the MDR1 promoter.

Protocol:

-

Plasmid Transfection: Co-transfect cells with a luciferase reporter plasmid containing the MDR1 promoter and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Compound Treatment: After 24 hours, treat the transfected cells with this compound.

-

Cell Lysis: After the desired treatment time, lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Visualizations

Signaling Pathways and Prodrug Conversion

Caption: Mechanism of action of this compound and its prodrug HMN-214.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in vitro.

Conclusion

This compound is a promising antitumor agent with a dual mechanism of action that includes the disruption of mitosis through interference with PLK1 localization and the reversal of multidrug resistance by inhibiting the NF-Y/MDR1 pathway. Its orally bioavailable prodrug, HMN-214, has shown an acceptable safety profile in early clinical trials, supporting further investigation. This technical guide provides a foundational understanding of these compounds and detailed protocols to aid in future research and development efforts. Further studies focusing on HMN-214 in patient populations with high PLK1 expression are warranted.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. HMN-214 – Bioquote [bioquote.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. store.epicgames.com [store.epicgames.com]

- 6. Primer-dependent amplification of mdr1 mRNA by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PLK1 (208G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 9. PLK1 Monoclonal Antibody (3C11) (MA5-17152) [thermofisher.com]

HMN-176: A Targeted Approach to Inhibiting the Transcription Factor NF-Y

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, and its role in targeting the nuclear transcription factor Y (NF-Y). It details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction: this compound and the NF-Y Transcription Factor

This compound, or (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide, is a stilbene derivative with demonstrated potent antitumor activity.[1][2] It is the active metabolite of the orally administered prodrug HMN-214.[1][3] A primary mechanism of its anticancer effect, particularly in the context of drug resistance, is its ability to target the Nuclear Factor Y (NF-Y) transcription factor.[1]

NF-Y, also known as the CCAAT-binding factor (CBF), is a heterotrimeric protein complex composed of three subunits: NF-YA, NF-YB, and NF-YC.[4][5] This complex is essential for binding to the CCAAT box, a common cis-acting element found in the promoter region of numerous genes.[5][6] NF-Y plays a critical role in regulating genes involved in cell cycle progression, particularly those active in the G2/M phase, as well as genes associated with metabolism and DNA repair.[4][6] Its unique ability to bind to the CCAAT motif makes it a crucial regulator of gene expression.

A significant aspect of NF-Y's function in oncology is its role in the expression of the Multidrug Resistance Gene 1 (MDR1). The MDR1 gene encodes P-glycoprotein, an ATP-dependent efflux pump that actively removes a wide range of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance. NF-Y is considered an essential factor for the basal expression of the MDR1 gene through its binding to a "Y-box" consensus sequence in the MDR1 promoter.[1]

This compound has been shown to directly interfere with this process, representing a novel mechanism for overcoming multidrug resistance in cancer cells.[1]

Mechanism of Action: this compound Inhibition of NF-Y

The primary mechanism by which this compound restores chemosensitivity in resistant cancer cells is through the direct inhibition of the NF-Y transcription factor's activity.[1]

-

Inhibition of NF-Y Binding: Electrophoretic mobility shift assays (EMSA) have demonstrated that this compound directly inhibits the binding of the NF-Y complex to its target Y-box DNA sequence within the MDR1 promoter.[1]

-

Suppression of Promoter Activity: By preventing NF-Y from binding to the promoter, this compound effectively inhibits the Y-box-dependent transcriptional activity of the MDR1 gene. This has been confirmed using luciferase reporter gene assays, which show a dose-dependent reduction in promoter activity upon treatment with this compound.[1]

-

Downregulation of MDR1 Expression: The inhibition of promoter activity leads to a significant suppression of MDR1 expression at both the mRNA and protein levels.[1] In adriamycin-resistant K2/ARS human ovarian cancer cells, treatment with 3 µM this compound for 48 hours resulted in a greater than 50% reduction in MDR1 mRNA expression.[7]

-

Restoration of Chemosensitivity: The resulting decrease in P-glycoprotein levels on the cell surface reduces the efflux of chemotherapeutic drugs, thereby restoring the cancer cells' sensitivity to these agents. For instance, treating K2/ARS cells with 3 µM this compound decreased the GI50 (the concentration required to inhibit cell growth by 50%) of Adriamycin by approximately 50%.[1][7]

This targeted action on the NF-Y/MDR1 axis is a distinct mechanism from other cytotoxic effects of this compound, such as mitotic inhibition.[1][8]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro models. The following tables summarize key findings.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line Type | IC50 / GI50 Value (nM) | Notes |

|---|---|---|

| Panel of various cancer cell lines | Mean IC50 of 112 nM[3] | Demonstrates broad cytotoxic activity.[3] |

| P388 leukemia (Cisplatin-resistant) | 143 nM[3] | Effective against cells with resistance to DNA-crosslinking agents.[3] |

| P388 leukemia (Doxorubicin-resistant) | 557 nM[3] | Effective against cells with resistance to anthracyclines.[3] |

| P388 leukemia (Vincristine-resistant) | 265 nM[3] | Effective against cells with resistance to antimitotic agents.[3] |

Table 2: In Vitro Efficacy of this compound in Human Tumor Specimens (14-Day Continuous Exposure)

| This compound Concentration (µg/mL) | Assessable Specimens | Response Rate (%) |

|---|---|---|

| 0.1 | 34 | 32%[2] |

| 1.0 | 34 | 62%[2] |

| 10.0 | 35 | 71%[2] |

Table 3: this compound Effect on Drug Resistance and MDR1 Expression

| Cell Line / Model | Treatment | Key Result |

|---|---|---|

| K2/ARS (Adriamycin-resistant ovarian cancer) | 3 µM this compound | ~50% decrease in GI50 of Adriamycin.[1][7] |

| K2/ARS (Adriamycin-resistant ovarian cancer) | 3 µM this compound for 48h | >50% reduction in MDR1 mRNA expression.[7] |

| Mouse Xenograft (KB-A.1 resistant cells) | Oral administration of HMN-214 | Suppression of MDR1 mRNA expression in the tumor.[1] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of this compound.

-

Objective: To determine if this compound directly inhibits the binding of the NF-Y protein complex to its DNA consensus sequence (Y-box).

-

Methodology:

-

Nuclear Extract Preparation: Nuclear extracts are prepared from a relevant cell line (e.g., K2/ARS) to serve as a source of NF-Y protein.

-

Probe Preparation: A double-stranded oligonucleotide probe containing the Y-box consensus sequence from the MDR1 promoter is synthesized. The probe is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extract in a binding buffer containing poly(dI-dC) to prevent non-specific binding. Reactions are set up in parallel with increasing concentrations of this compound or a vehicle control.

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

-

Visualization: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane and detected via chemiluminescence (for non-radioactive probes). A "shifted" band represents the NF-Y/DNA complex. A reduction in the intensity of this band in the presence of this compound indicates inhibition of binding.[1]

-

-

Objective: To quantify the effect of this compound on the transcriptional activity of the MDR1 promoter.

-

Methodology:

-

Plasmid Construction: A reporter plasmid is constructed containing the firefly luciferase gene downstream of the MDR1 promoter region that includes the Y-box sequence. A control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) is used for normalization.

-

Cell Transfection: Cancer cells are co-transfected with the MDR1-luciferase reporter plasmid and the control plasmid.

-

Treatment: After allowing for plasmid expression, the transfected cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Lysis and Assay: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The normalized values are then compared between this compound-treated and control groups to determine the dose-dependent inhibition of promoter activity.[1]

-

-

Objective: To measure the relative abundance of MDR1 mRNA in cells following treatment with this compound.

-

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound at a desired concentration (e.g., 3 µM) for a specific duration (e.g., 48 hours).[1]

-

RNA Extraction: Total RNA is isolated from both treated and untreated control cells using a standard RNA extraction kit. RNA quality and quantity are assessed.

-

Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The resulting cDNA is used as a template for PCR amplification with primers specific to the MDR1 gene. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified in parallel as an internal control.

-

Analysis: The PCR products are resolved by agarose gel electrophoresis and visualized with an intercalating dye (e.g., ethidium bromide). The band intensity for MDR1 is compared between treated and control samples, often normalized to the intensity of the housekeeping gene, to determine the change in mRNA expression.[1]

-

Broader Biological Context and Future Directions

While the targeting of NF-Y to overcome drug resistance is a key mechanism, this compound also exhibits other anticancer activities. It is known to be a mitotic inhibitor that can induce G2/M phase cell cycle arrest, although this effect is not mediated by direct interaction with tubulin.[2][9] Some research also suggests it interferes with the function of polo-like kinase-1 (PLK1).[8][10]

The dual mechanism of this compound—combining general cytotoxicity with a specific action to reverse drug resistance—makes it a compelling candidate for further development.[1] Its ability to down-regulate MDR1 expression at pharmacologically relevant concentrations suggests its potential use in combination therapies with conventional chemotherapeutic agents that are substrates for P-glycoprotein.[1][7]

References

- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Specific inhibition of NF-Y subunits triggers different cell proliferation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Arabidopsis thaliana Nuclear Factor Y Transcription Factors [frontiersin.org]

- 6. NF-Y coassociates with FOS at promoters, enhancers, repetitive elements, and inactive chromatin regions, and is stereo-positioned with growth-controlling transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. glpbio.com [glpbio.com]

- 9. medkoo.com [medkoo.com]

- 10. selleckchem.com [selleckchem.com]

HMN-176: A Novel Approach to Overcoming Multidrug Resistance Through MDR1 Gene Suppression

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which HMN-176, an active metabolite of the oral antitumor agent HMN-214, circumvents multidrug resistance (MDR) in cancer cells. The focus is on its targeted effect on the expression of the Multidrug Resistance 1 (MDR1) gene, which encodes the P-glycoprotein (P-gp) efflux pump—a key driver of resistance to a wide array of chemotherapeutic agents.

Core Mechanism of Action: Targeting NF-Y to Inhibit MDR1 Transcription

This compound restores chemosensitivity in multidrug-resistant cancer cells by downregulating the expression of the MDR1 gene.[1][2] This effect is achieved not by direct interaction with P-gp, but by targeting the transcriptional machinery responsible for MDR1 expression. The primary molecular target is the transcription factor NF-Y, which is essential for the basal expression of MDR1.[1][2]

This compound inhibits the binding of NF-Y to its cognate Y-box consensus sequence within the MDR1 promoter region.[1][2] This disruption of NF-Y activity leads to a dose-dependent inhibition of Y-box-dependent promoter activity of the MDR1 gene, ultimately suppressing both MDR1 mRNA and P-gp protein expression.[1][2] This dual-action—cytotoxicity and MDR1 downregulation—distinguishes this compound from other antitumor agents.[1]

Quantitative Effects of this compound on MDR1 Expression and Drug Sensitivity

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the efficacy of this compound in modulating MDR1 expression and reversing drug resistance.

Table 1: Effect of this compound on Doxorubicin (Adriamycin) Sensitivity

| Cell Line | Treatment | Concentration | Effect on GI50 of Adriamycin | Reference |

| K2/ARS (human ovarian cancer) | This compound | 3 µM | ~50% decrease | [1][2] |

Table 2: this compound-Mediated Suppression of MDR1 Gene and Protein Expression

| Assay | Cell Line/Model | Treatment | Concentration | Reduction in Expression | Reference |

| RT-PCR | K2/ARS | This compound | 3 µM | 56% (mRNA) | [3] |

| Western Blot | K2/ARS | This compound | 3 µM | Significant suppression (protein) | [1] |

| In Vivo (Xenograft) | KB-A.1 (Adriamycin-resistant) | HMN-214 (p.o.) | Not specified | Suppression of MDR1 mRNA | [1] |

Table 3: Inhibition of MDR1 Promoter Activity by this compound

| Assay | Cell Line | Treatment | Concentration | Inhibition of Promoter Activity | Reference |

| Luciferase Reporter Assay | HeLa | This compound | 300 nM | ~40% | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures involved in the investigation of this compound's effect on MDR1 expression.

Caption: Mechanism of this compound-mediated MDR1 suppression.

Caption: Workflow for in vitro analysis of this compound effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on MDR1 gene expression.

1. Cell Culture and Drug Treatment

-

Cell Line: K2/ARS, a human ovarian cancer subline with acquired resistance to Adriamycin (doxorubicin), was used. These cells constitutively express the MDR1 gene.[1]

-

Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: For experiments, K2/ARS cells were treated with this compound at a concentration of 3 µM.[1]

2. Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression

-

RNA Isolation: Total RNA was extracted from both untreated and this compound-treated K2/ARS cells using a standard RNA isolation kit.

-

Reverse Transcription: First-strand cDNA was synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The resulting cDNA was used as a template for PCR amplification of the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization. Specific primers for MDR1 and the housekeeping gene were used.

-

Analysis: PCR products were resolved by agarose gel electrophoresis and visualized with ethidium bromide. The band intensities were quantified to determine the relative expression of MDR1 mRNA.

3. Western Blot Analysis for P-glycoprotein Expression

-

Protein Extraction: Whole-cell lysates were prepared from untreated and this compound-treated K2/ARS cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for P-glycoprotein. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin, was also probed to ensure equal protein loading.

4. Luciferase Reporter Fusion Gene Analysis for MDR1 Promoter Activity

-

Plasmid Construction: A luciferase reporter plasmid was constructed containing the firefly luciferase gene under the control of the Y-box-dependent promoter of the MDR1 gene.

-

Cell Transfection: HeLa cells were transiently transfected with the MDR1 promoter-luciferase reporter plasmid. A control plasmid expressing Renilla luciferase was often co-transfected for normalization of transfection efficiency.

-

This compound Treatment: After transfection, the cells were treated with various concentrations of this compound (e.g., up to 300 nM).[2]

-

Luciferase Assay: Cell lysates were prepared, and the activities of both firefly and Renilla luciferases were measured using a luminometer and a dual-luciferase reporter assay system. The firefly luciferase activity was normalized to the Renilla luciferase activity to determine the relative MDR1 promoter activity.

5. Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: Nuclear extracts containing transcription factors were prepared from relevant cells.

-

Probe Labeling: A double-stranded oligonucleotide probe corresponding to the Y-box consensus sequence in the MDR1 promoter was synthesized and labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

-

Binding Reaction: The labeled probe was incubated with the nuclear extract in the presence or absence of this compound. For competition assays, an excess of unlabeled Y-box probe was added.

-

Electrophoresis and Detection: The reaction mixtures were resolved on a non-denaturing polyacrylamide gel. The gel was then dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system to visualize the DNA-protein complexes. A shift in the mobility of the labeled probe indicates the binding of a protein (NF-Y), and a reduction in this shift in the presence of this compound demonstrates its inhibitory effect on this binding.[1][2]

Conclusion

This compound represents a promising therapeutic agent for overcoming multidrug resistance in cancer. Its unique mechanism of action, which involves the targeted inhibition of the transcription factor NF-Y and subsequent downregulation of MDR1 gene expression, offers a distinct advantage over conventional P-gp inhibitors. The data presented in this guide underscore the potential of this compound to restore chemosensitivity to a range of standard anticancer drugs, thereby providing a new avenue for the treatment of drug-resistant tumors. Further investigation and clinical development of this compound and its prodrug, HMN-214, are warranted.

References

HMN-176: A Technical Guide to its Mechanism of Action in Microtubule Disruption and Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176, the active metabolite of the orally available prodrug HMN-214, is a novel stilbene derivative with potent antitumor activity. Unlike traditional microtubule-targeting agents, this compound does not directly interact with tubulin or inhibit its polymerization. Instead, it exerts its effects through a unique mechanism of action: the inhibition of centrosome-dependent microtubule nucleation. This disruption of microtubule assembly at the organizing center leads to mitotic arrest, the formation of abnormal spindles, and ultimately, apoptosis in cancer cells. Furthermore, this compound has been shown to circumvent multidrug resistance by downregulating the expression of the MDR1 gene. This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism: Inhibition of Centrosome-Dependent Microtubule Nucleation

The primary mechanism by which this compound disrupts microtubule assembly is through the inhibition of centrosome-dependent microtubule nucleation. This leads to a failure in the formation of proper mitotic spindles, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of this compound on Centrosome-Dependent Microtubule Nucleation

| Concentration of this compound | Inhibition of Aster Formation | Reference |

| 0.025 µM | No significant effect | [1] |

| 0.25 µM | Noticeable reduction in aster size | [1] |

| 2.5 µM | Complete inhibition of aster formation | [1] |

Table 2: Effect of this compound on Cell Cycle Progression in Cancer Cell Lines

| Cell Line | This compound Concentration | % of Cells in G2/M Phase (Approx.) | Reference |

| HCT116 (Colon) | 0.1 µM - 1 µM | Dose-dependent increase | [1] |

| A549 (Lung) | 0.1 µM - 1 µM | Dose-dependent increase | [1] |

| DLD-1 (Colon) | 0.1 µM - 1 µM | Dose-dependent increase | [1] |

| NCI-H358 (Lung) | 0.1 µM - 1 µM | Dose-dependent increase | [1] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | This compound Concentration | Observation | Reference |

| HCT116, A549 | 0.1 µM - 1 µM | Dose-dependent increase in apoptosis | [1] |

| DLD-1, NCI-H358 | 0.1 µM - 1 µM | Dose-dependent increase in apoptosis | [1] |

Table 4: Effect of this compound on MDR1 Gene Expression

| Cell Line | This compound Concentration | Reduction in MDR1 mRNA | Reference |

| K2/ARS (Ovarian) | 3 µM | ~56% | [2] |

Signaling Pathways and Molecular Interactions

This compound influences several key signaling pathways to exert its anti-cancer effects. These include the Polo-like kinase 1 (PLK1) pathway, the intrinsic apoptosis pathway, and the NF-Y-mediated regulation of MDR1 expression.

This compound and the Polo-like Kinase 1 (PLK1) Pathway

HMN-214, the prodrug of this compound, is known to selectively interfere with the function of Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[3][4] Inhibition of PLK1 activity by this compound contributes to the observed G2/M arrest and subsequent apoptosis.

This compound and the Intrinsic Apoptosis Pathway

This compound induces programmed cell death via the intrinsic, or mitochondrial, apoptosis pathway. This process is characterized by the activation of caspase-9 and subsequent activation of executioner caspases like caspase-3. In some cell lines, this response is dependent on the presence of wild-type p53.

This compound and the NF-Y/MDR1 Pathway

This compound has been shown to reverse multidrug resistance by inhibiting the expression of the MDR1 gene. It achieves this by preventing the binding of the transcription factor NF-Y to the Y-box element in the MDR1 promoter.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Centrosome-Dependent Microtubule Nucleation Assay

This assay assesses the ability of this compound to inhibit the formation of microtubule asters from isolated centrosomes.

Experimental Workflow:

Protocol:

-

Isolate Centrosomes and Tubulin: Purify centrosomes and tubulin from a suitable cell line (e.g., human cell lines) using established protocols involving sucrose gradient centrifugation and temperature-dependent polymerization/depolymerization cycles, respectively.

-

Incubation: In a microcentrifuge tube on ice, combine purified centrosomes and tubulin with varying concentrations of this compound (e.g., 0.025 µM, 0.25 µM, 2.5 µM) or a vehicle control (DMSO).

-

Initiate Polymerization: Transfer the mixture to a pre-warmed 37°C water bath for a defined period (e.g., 15-30 minutes) to allow for microtubule polymerization from the centrosomes.

-

Fixation and Staining: Fix the samples with a suitable fixative (e.g., cold methanol or glutaraldehyde-containing buffer). Stain the microtubules with an anti-α-tubulin antibody and the centrosomes with an anti-γ-tubulin or anti-pericentrin antibody. Use fluorescently labeled secondary antibodies for visualization.

-

Imaging: Mount the samples on microscope slides and acquire images using a fluorescence microscope.

-

Analysis: Quantify the number and size (e.g., integrated fluorescence intensity or area) of the microtubule asters formed in the presence of this compound compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of flow cytometry to determine the percentage of cells in different phases of the cell cycle following treatment with this compound.

Experimental Workflow:

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HCT116, A549) in culture plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 1 µM) and a vehicle control for 24 to 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This method quantifies the percentage of apoptotic cells following this compound treatment by detecting the externalization of phosphatidylserine.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

-

Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound.

Protocol:

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Enzymatic Reaction: In a 96-well plate, incubate a defined amount of cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated samples compared to untreated controls.

In Vitro Microtubule Polymerization Assay

This assay confirms that this compound does not directly inhibit tubulin polymerization.

Protocol:

-

Reaction Setup: In a 96-well plate on ice, combine purified tubulin with a polymerization buffer containing GTP. Add this compound at various concentrations, a positive control inhibitor (e.g., colchicine), and a vehicle control.

-

Initiate Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. An increase in turbidity indicates microtubule polymerization.

-

Data Analysis: Compare the polymerization curves of this compound-treated samples to the controls to determine if this compound affects the rate or extent of tubulin polymerization.

Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding

This assay demonstrates the inhibitory effect of this compound on the binding of the NF-Y transcription factor to the MDR1 promoter.

Protocol:

-

Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide corresponding to the Y-box sequence of the MDR1 promoter with a radioactive or fluorescent tag.

-

Binding Reaction: Incubate the labeled probe with nuclear extracts containing NF-Y in the presence of varying concentrations of this compound or a vehicle control.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the bands by autoradiography or fluorescence imaging.

-

Data Analysis: A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of NF-Y binding.

Luciferase Reporter Assay for MDR1 Promoter Activity

This assay quantifies the effect of this compound on the transcriptional activity of the MDR1 promoter.

Protocol:

-

Plasmid Construction: Clone the promoter region of the MDR1 gene upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Co-transfect cells with the MDR1 promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: Treat the transfected cells with this compound.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the promoter activity in this compound-treated cells to that in control cells.

Conclusion

This compound represents a promising class of anti-cancer agents with a mechanism of action that is distinct from conventional microtubule poisons. By targeting centrosome-dependent microtubule nucleation, it effectively induces mitotic arrest and apoptosis in a variety of tumor cell lines. Its ability to also downregulate MDR1 expression suggests a potential role in overcoming multidrug resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds.

References

- 1. Transcriptional Regulation of the MDR1 Gene by Histone Acetyltransferase and Deacetylase Is Mediated by NF-Y - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polo-like kinase 1 is involved in apoptosis, invasion, and metastasis of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Profile of HMN-176: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical In-Vitro Characterization of HMN-176

This technical whitepaper provides a comprehensive summary of the preliminary in-vitro studies of this compound, a potent stilbene derivative and the active metabolite of the oral prodrug HMN-214. The data herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical profile of this investigational anti-cancer agent. This document details the cytotoxic activity, effects on multidrug resistance, and the molecular pathways modulated by this compound, supported by experimental protocols and visual representations of key biological processes.

Cytotoxic and Anti-proliferative Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a broad range of human tumor cell lines. Its potency is highlighted by a mean IC50 value of 118 nM in a panel of cancer cell lines[1]. Further studies have shown its effectiveness in cisplatin, doxorubicin, and vincristine-resistant leukemia cells, indicating a potential role in overcoming certain forms of drug resistance[2].

Table 1: In-Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| Various | Panel of Cancer Cell Lines | 112 (mean) | |

| P388/VCR | Vincristine-Resistant Leukemia | 265 | |

| P388/ADR | Doxorubicin-Resistant Leukemia | 557 | |

| P388/CDDP | Cisplatin-Resistant Leukemia | 143 |

Table 2: Activity of this compound in Fresh Human Tumor Specimens (Human Tumor Colony-Forming Assay)

| Tumor Type | Concentration (µg/mL) | Response Rate (%) | Number of Evaluable Specimens |

| Overall | 0.1 | 32 | 11/34 |

| Overall | 1.0 | 62 | 21/34 |

| Overall | 10.0 | 71 | 25/35 |

| Breast Cancer | 1.0 | 75 | 6/8 |

| Non-Small Cell Lung Cancer | 10.0 | 67 | 4/6 |

| Ovarian Cancer | 10.0 | 57 | 4/7 |

Mechanism of Action

The anti-cancer activity of this compound is attributed to a multi-faceted mechanism of action, primarily centered on the disruption of mitotic processes and the reversal of multidrug resistance.

Interference with Polo-Like Kinase 1 (PLK1) and Mitotic Arrest

This compound is not a direct inhibitor of the enzymatic activity of Polo-like Kinase 1 (PLK1); instead, it interferes with the proper subcellular localization of PLK1[3][4]. This disruption leads to defects in mitotic spindle formation, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis[2][5]. Specifically, this compound has been shown to inhibit the formation of centrosome-nucleated microtubules (asters) without affecting tubulin polymerization itself, classifying it as a first-in-class anti-centrosome agent[5][6].

Reversal of Multidrug Resistance via NF-Y Inhibition

A key feature of this compound is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. This is achieved by downregulating the expression of the MDR1 gene, which encodes the P-glycoprotein efflux pump. This compound inhibits the binding of the transcription factor NF-Y to the Y-box element in the MDR1 promoter, thereby suppressing its transcription[2][7]. In adriamycin-resistant K2/ARS human ovarian cancer cells, treatment with 3 µM this compound resulted in a 56% reduction in MDR1 mRNA expression and decreased the GI50 of doxorubicin by approximately 50%[1][8].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methodology used to assess the effect of this compound on doxorubicin sensitivity in K2/ARS cells[4].

-

Cell Seeding: Plate K2/ARS cells in 96-well plates at a suitable density.

-

Pre-treatment: Treat the cells with this compound (e.g., 0, 2, or 3 µM) in culture medium and incubate for 48 hours.

-

Co-treatment: Add various concentrations of doxorubicin to the wells and incubate for an additional 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (concentration required to inhibit cell growth by 50%) for doxorubicin in the presence and absence of this compound.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This general protocol is based on standard procedures for analyzing cell cycle distribution, as would be used to confirm the G2/M arrest induced by this compound[8][9].

-

Cell Treatment: Culture cells (e.g., HeLa) with and without this compound (e.g., 3 µM) for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while gently vortexing. Cells can be stored at -20°C.

-

Washing: Wash the fixed cells twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a staining buffer containing RNase A (to degrade RNA and prevent its staining) and propidium iodide (PI).

-

Staining: Incubate the cells in the staining solution in the dark at 4°C overnight or for at least 4 hours.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In-Vitro Microtubule Assembly Assay

This protocol is based on the methods used to demonstrate that this compound does not directly inhibit tubulin polymerization[5].

-

Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain or Spisula oocytes).

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP and magnesium), and different concentrations of this compound, a vehicle control (DMSO), and a positive control inhibitor (e.g., colchicine).

-

Initiation of Polymerization: Initiate microtubule polymerization by warming the reaction mixture to 37°C.

-

Turbidity Measurement: Monitor the polymerization process by measuring the increase in turbidity (absorbance) at 340 nm over time in a spectrophotometer.

-

Microscopy (Optional): At the end of the assay, samples can be fixed and visualized by immunofluorescence microscopy to confirm the presence or absence of microtubules.

-

Data Analysis: Compare the rates and extent of polymerization in the presence of this compound to the controls.

Conclusion

The preliminary in-vitro data for this compound reveal a promising anti-cancer agent with a distinct mechanism of action. Its ability to induce mitotic arrest by disrupting PLK1 localization, coupled with its capacity to reverse multidrug resistance through the inhibition of the NF-Y/MDR1 pathway, suggests potential therapeutic applications in a variety of malignancies, including those that have developed resistance to standard chemotherapies. The favorable activity profile in ex-vivo human tumor explants further supports its continued investigation in clinical trials[10]. This technical guide provides a foundational understanding of this compound's in-vitro properties to inform further research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. biocompare.com [biocompare.com]

- 3. rsc.org [rsc.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Cell cycle analysis and chromosomal localization of human Plk1, a putative homologue of the mitotic kinases Drosophila polo and Saccharomyces cerevisiae Cdc5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

HMN-176 Activity in Ovarian Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activity of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, with a specific focus on its effects on ovarian cancer cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

This compound has demonstrated significant antitumor activity in ovarian cancer models, primarily by enhancing chemosensitivity and exhibiting intrinsic cytotoxicity. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Chemosensitization Effect of this compound in an Adriamycin-Resistant Ovarian Cancer Cell Line

| Cell Line | Treatment | Endpoint | Result | Reference |

| K2 (Adriamycin-Resistant Human Ovarian Cancer) | 3 µM this compound | GI50 of Adriamycin | ~50% reduction | [1][2] |

Table 2: Response of Primary Ovarian Cancer Specimens to this compound in an Ex-Vivo Assay

| Concentration of this compound | Number of Assessable Specimens | Response Rate | Reference |

| 10.0 µg/mL | 7 | 57% (4/7) | [3] |

Table 3: Effect of this compound on MDR1 Promoter Activity

| Cell Line | Treatment | Endpoint | Result | Reference | | :--- | :--- | :--- | :--- | | HeLa | 300 nM this compound | Luciferase expression driven by MDR1 promoter | ~40% inhibition |[2] |

Core Signaling Pathway